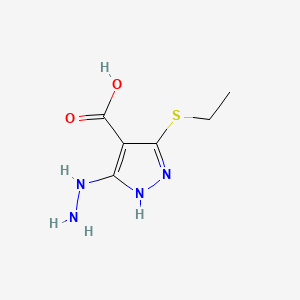

3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid

Description

3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based heterocyclic compound characterized by an ethylsulfanyl (C₂H₅S) group at position 3, a hydrazinyl (NHNH₂) moiety at position 5, and a carboxylic acid (–COOH) at position 2. The pyrazole core and its substituents confer unique physicochemical properties, making it a candidate for diverse pharmacological applications. The ethylsulfanyl group may enhance lipophilicity and membrane permeability, while the hydrazinyl moiety could contribute to radical scavenging or metal chelation, as seen in analogous compounds .

Properties

IUPAC Name |

3-ethylsulfanyl-5-hydrazinyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2S/c1-2-13-5-3(6(11)12)4(8-7)9-10-5/h2,7H2,1H3,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZHUNOSIDXTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNC(=C1C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666507 | |

| Record name | 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117736-60-4 | |

| Record name | 3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazole ring through the cyclization of appropriate precursors. For instance, the reaction between ethyl hydrazinecarboxylate and ethyl 2-oxo-2-(ethylsulfanyl)acetate under acidic conditions can yield the desired pyrazole derivative. Subsequent functional group transformations, such as hydrazine substitution and carboxylation, are then carried out to introduce the hydrazinyl and carboxylic acid groups, respectively.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The hydrazinyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use as a pharmacophore in drug design and development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydrazinyl group, for instance, can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Sulfur Group Impact : Ethylsulfanyl (–SC₂H₅) and methylsulfanyl (–SCH₃) groups improve lipophilicity, but methylsulfanyl derivatives show superior metabolic stability and analgesic activity (e.g., compound 4c in ).

- Hydrazinyl vs. Amino Groups: Hydrazinyl (–NHNH₂) at position 5 may offer stronger radical scavenging (as seen in thiosemicarbazide derivatives ) compared to amino (–NH₂) groups.

- Carboxylic Acid Position : The –COOH group at position 4 is critical for hydrogen bonding in target interactions, as seen in anti-inflammatory pyrazole carboxylates .

Pharmacological Activity Comparison

Antioxidant Activity

- Compound 3 (thiosemicarbazide derivative): IC₅₀ = 0.22 µg/mL (DPPH assay), FRAP = 3054 µM/100 g, outperforming ascorbic acid .

- Gallic acid (reference) : IC₅₀ = 1.2 µg/mL .

- Target Compound : While direct data are unavailable, the hydrazinyl group may mimic thiosemicarbazide’s radical scavenging capacity.

Analgesic and Anti-Inflammatory Activity

- Compound 4c (5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylate): Equipotent to pentazocine (reference drug) in tail-flick tests .

- Phenyl Substituents : N-1 phenyl substitution enhances activity (e.g., 4c vs. unsubstituted derivatives) .

- Ulcerogenicity : Methylsulfanyl derivatives show lower gastrointestinal toxicity compared to NSAIDs .

Biological Activity

3-(Ethylsulfanyl)-5-hydrazinyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity associated with this compound, including relevant case studies and research findings.

- Molecular Formula : C₆H₁₀N₄O₂S

- Molecular Weight : 202.23 g/mol

- Structure : The compound features a pyrazole ring with an ethylsulfanyl group and a hydrazinyl group attached to the 3 and 5 positions, respectively.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains.

| Compound | Target Organisms | Activity |

|---|---|---|

| This compound | E. coli, S. aureus, Pseudomonas aeruginosa | Moderate to high inhibition |

| 1-thiocarbamoyl pyrazoles | Various bacterial strains | High activity against E. coli and Klebsiella pneumonia |

2. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Study | Compound Tested | % Inhibition (at 10 µM) |

|---|---|---|

| Selvam et al. | Pyrazole derivatives | TNF-α: 61–85%, IL-6: 76–93% |

3. Anticancer Potential

Preliminary investigations suggest that pyrazole derivatives may also exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Case Studies

Several case studies have highlighted the biological activities of related pyrazole compounds:

- Antimicrobial Efficacy :

- Anti-inflammatory Effects :

- Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.